3-benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
3-benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound is of particular interest due to its potential therapeutic applications and its unique structural features, which include a benzodioxane moiety and an oxadiazole ring.
Preparation Methods
The synthesis of 3-benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. The initial step involves the reaction of 1,4-benzodioxane-6-amine with benzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide . This intermediate is then reacted with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen atom, with different alkyl or aralkyl halides.
Oxidation and Reduction: The benzodioxane moiety can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into its constituent parts.
Common reagents used in these reactions include DMF, LiH, and various alkyl or aralkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound primarily acts as an enzyme inhibitor, binding to the active sites of enzymes such as cholinesterase and lipoxygenase . This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its biological effects. The benzodioxane and oxadiazole moieties play crucial roles in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 3-benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide include other sulfonamides and benzodioxane derivatives. Some examples are:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound shares the benzodioxane moiety but lacks the oxadiazole ring.
N-(tert-butyl)-3,5-dimethyl-N’-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound has a similar sulfonamide structure but different substituents on the benzodioxane ring.
6-acetyl-1,4-benzodioxane: This compound contains the benzodioxane moiety but lacks the sulfonamide and oxadiazole groups.
The uniqueness of this compound lies in its combination of the benzodioxane and oxadiazole moieties, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H18N4O6S |
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Molecular Weight |
478.5 g/mol |
IUPAC Name |
3-(benzenesulfonamido)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide |
InChI |
InChI=1S/C23H18N4O6S/c28-21(15-5-4-6-17(13-15)27-34(29,30)18-7-2-1-3-8-18)24-23-26-25-22(33-23)16-9-10-19-20(14-16)32-12-11-31-19/h1-10,13-14,27H,11-12H2,(H,24,26,28) |
InChI Key |
XIIKSUIELVVWNY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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